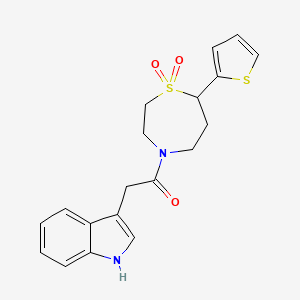
1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazepane ring, thiophene moieties, and an indole structure, which collectively suggest diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Thiazepane ring : A seven-membered heterocyclic compound containing sulfur and nitrogen.
- Dioxido group : Enhances reactivity and potential interactions with biological targets.
- Thiophene and Indole moieties : Known for their roles in various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have shown promising results in inhibiting cell growth in HeLa and MCF-7 cancer cell lines. The mechanism often involves inducing apoptosis and disrupting the cell cycle at the G2/M phase .
Antimicrobial Activity
The presence of thiophene and thiazepane structures suggests potential antimicrobial properties. Preliminary studies have shown that compounds with similar functionalities can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various indole derivatives against cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values as low as 0.34 μM against MCF-7 cells, indicating a strong potential for therapeutic application .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of thiazepane derivatives. The disk diffusion method was employed to assess activity against bacterial pathogens, revealing significant inhibition zones for several tested compounds .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Thiazepane ring, dioxido group | Potential anticancer and antimicrobial |
| Indole Derivatives | Indole structure | Antiproliferative activity (IC50 = 0.34 μM) |
| Thiophene Derivatives | Aromatic thiophene | Antimicrobial properties |
Propriétés
IUPAC Name |
1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c22-19(12-14-13-20-16-5-2-1-4-15(14)16)21-8-7-18(17-6-3-10-25-17)26(23,24)11-9-21/h1-6,10,13,18,20H,7-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONAJNRYXQJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













